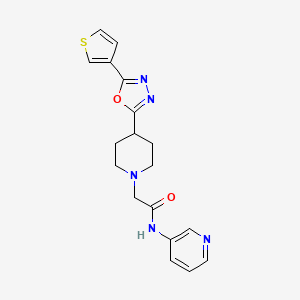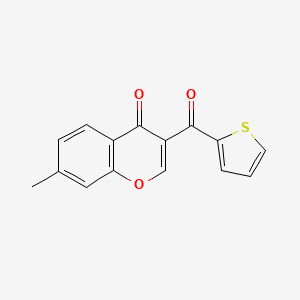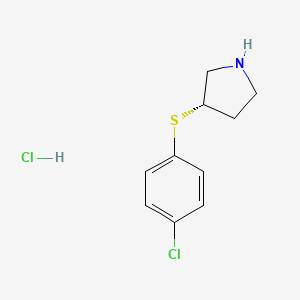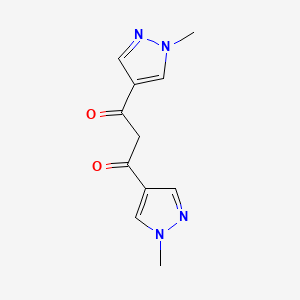![molecular formula C24H21F2N5OS B2654841 [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 1239968-07-0](/img/structure/B2654841.png)
[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C24H21F2N5OS and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research has demonstrated that derivatives similar to the queried compound possess significant antibacterial and antifungal properties. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibit good antibacterial and antifungal activity against a range of pathogens, including S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasiliensis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022). This suggests potential for the development of new antimicrobial agents from related chemical frameworks.
CNS Applications
Compounds structurally related to the query have been explored for potential CNS applications, including as antipsychotic agents. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated promising antipsychotic-like profiles in behavioral animal tests without significant interaction with dopamine receptors, indicating a potentially novel mechanism of action for CNS disorders (Wise et al., 1987).
Anticancer and Antiangiogenic Effects
The exploration of thioxothiazolidin-4-one derivatives for anticancer and antiangiogenic effects provides insight into the therapeutic potential of structurally related compounds. These derivatives have shown significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting the possibility of anticancer therapy aimed at inhibiting both tumor cell proliferation and the angiogenesis process (Chandrappa et al., 2010).
Anticonvulsant Agents
The synthesis and evaluation of novel compounds for anticonvulsant activities have been a focus of research, indicating the potential of related chemical structures in managing convulsive disorders. For instance, triazine and isoxazole derivatives have been evaluated for their efficacy as sodium channel blockers and anticonvulsant agents, with some showing significant protective indexes compared to standard drugs (Malik & Khan, 2014).
Eigenschaften
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c1-15-22(33-23(27-15)16-6-8-17(25)9-7-16)19-14-20(29-28-19)24(32)31-12-10-30(11-13-31)21-5-3-2-4-18(21)26/h2-9,19-20,28-29H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHUGOLWUSWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-{3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2654760.png)
![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2654761.png)
![2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2654764.png)


![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)
![3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654771.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2654772.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)